molecular formula C19H15FN4O2S B4368034 N~2~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE

N~2~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE

Cat. No.: B4368034
M. Wt: 382.4 g/mol
InChI Key: KNNNVWHRJSQWKV-UHFFFAOYSA-N
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Description

N~2~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorobenzyl group, a triazole ring, and a naphthalenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the triazole intermediate.

    Sulfonamide Formation: The final step involves the reaction of the triazole-fluorobenzyl intermediate with a naphthalenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

N~2~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

N~2~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N2-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The fluorobenzyl and triazole moieties play a crucial role in its binding affinity and specificity, while the naphthalenesulfonamide group contributes to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    AB-FUBINACA: A synthetic cannabinoid with a fluorobenzyl group, known for its high affinity for cannabinoid receptors.

    ADB-FUBICA: Another synthetic cannabinoid with structural similarities, used in research on cannabinoid receptor interactions.

    Flupirtine: A compound with a fluorobenzyl group, known for its analgesic properties and unique mechanism of action.

Uniqueness

N~2~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE stands out due to its combination of a triazole ring and naphthalenesulfonamide moiety, which imparts distinct chemical reactivity and potential biological activity. Its structural features allow for diverse applications in various fields, making it a valuable compound for scientific research.

Properties

IUPAC Name

N-[1-[(2-fluorophenyl)methyl]-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2S/c20-18-8-4-3-7-16(18)12-24-13-21-19(22-24)23-27(25,26)17-10-9-14-5-1-2-6-15(14)11-17/h1-11,13H,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNNVWHRJSQWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=NN(C=N3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE
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N~2~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE
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N~2~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE
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N~2~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE
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N~2~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE
Reactant of Route 6
N~2~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-2-NAPHTHALENESULFONAMIDE

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